2,5,7-Trinitro-9-oxofluorene-4-carboxamide
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Overview
Description
2,5,7-Trinitro-9-oxofluorene-4-carboxamide is a chemical compound with the molecular formula C14H6N4O8 It is known for its unique structure, which includes three nitro groups and a carboxamide group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide typically involves the nitration of fluorene derivatives. One common method is the nitration of 9-fluorenone-4-carboxylic acid, followed by the conversion of the resulting trinitro compound to the carboxamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration and decomposition of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the highly reactive and potentially hazardous nitrating agents.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trinitro-9-oxofluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of more highly oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while substitution reactions can yield a variety of substituted fluorene compounds .
Scientific Research Applications
2,5,7-Trinitro-9-oxofluorene-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including explosives and dyes, due to its high reactivity and stability
Mechanism of Action
The mechanism of action of 2,5,7-Trinitro-9-oxofluorene-4-carboxamide involves its interaction with molecular targets through its nitro and carboxamide groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electron transfer, and nucleophilic substitution. The specific pathways and molecular targets depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid undecyl ester
- 9-Fluorenone-4-carboxylic acid
Uniqueness
2,5,7-Trinitro-9-oxofluorene-4-carboxamide is unique due to its specific combination of nitro and carboxamide groups on the fluorene backbone. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Biological Activity
2,5,7-Trinitro-9-oxofluorene-4-carboxamide (TNF-COOH) is a complex organic compound characterized by its unique molecular structure, which includes multiple nitro groups and a carboxamide functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.
The molecular formula of this compound is C14H6N4O8. Its structure features three nitro groups attached to the fluorene skeleton, significantly enhancing its reactivity compared to similar compounds. The presence of the carboxamide group contributes to its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H6N4O8 |
Molecular Weight | 342.22 g/mol |
Melting Point | 267–269 °C |
Solubility | Insoluble in water |
The biological activity of TNF-COOH is attributed to its interactions with various biomolecules and cellular pathways. Research indicates that it may induce cytotoxic effects and exhibit mutagenic properties. The compound has been shown to interact with proteins involved in cell signaling and gene regulation.
Target Interactions
- Cytotoxicity : TNF-COOH has demonstrated cytotoxic effects on various cell lines, indicating potential applications in cancer therapy.
- Genotoxicity : Studies have reported that TNF-COOH induces mutations in prokaryotic and eukaryotic cells, suggesting its role as a mutagenic agent .
Biological Activity Studies
Several studies have explored the biological activity of TNF-COOH, focusing on its effects on different cell types and mechanisms.
Case Study: Genotoxic Effects
A study published in PubMed investigated the genotoxic properties of TNF-COOH using assays on Salmonella typhimurium and Escherichia coli. The findings revealed that TNF-COOH is a potent mutagen, causing both frame-shift and base-pair substitution mutations . In Saccharomyces cerevisiae, the compound's toxicity hindered the detection of genotoxic effects.
Cytotoxic Activity
Another study assessed the cytotoxic effects of TNF-COOH on mouse lymphoma cells and Chinese hamster ovary (CHO) cells. The results indicated that metabolic activation reduced toxicity, highlighting the importance of metabolic pathways in modulating the compound's effects .
Applications in Medicinal Chemistry
The unique properties of TNF-COOH make it a candidate for various applications:
Properties
CAS No. |
93105-66-9 |
---|---|
Molecular Formula |
C14H6N4O8 |
Molecular Weight |
358.22 g/mol |
IUPAC Name |
2,5,7-trinitro-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C14H6N4O8/c15-14(20)9-3-5(16(21)22)1-7-11(9)12-8(13(7)19)2-6(17(23)24)4-10(12)18(25)26/h1-4H,(H2,15,20) |
InChI Key |
FXCNNLGCNUONLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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